molecular formula C13H19N3S B1223051 N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Cat. No. B1223051
M. Wt: 249.38 g/mol
InChI Key: GHUOKLVMULNZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is an azepine.

Scientific Research Applications

Chemical Synthesis

N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has been a subject of study in the field of chemical synthesis. For example, Koh, Bang, and Kim (2001) described the synthesis of related compounds starting from 4,5,6,7-tetrahydro-1,3-benzoxazol-4-ones, highlighting the chemical versatility and potential utility of these compounds in synthetic chemistry (Young Kook Koh, Ki-Hwan Bang, & Hong-Seok Kim, 2001).

Pharmacological Potential

The compound's structure has been explored for its potential pharmacological applications. For instance, Genç et al. (2021) synthesized a similar compound and evaluated its potential as an inhibitor for SARS-CoV-2, using molecular docking analysis (Z. Karagoz Genç, Murat Genç, Bünyemin Çoşut, & M. Turgut, 2021). Moreover, Demchenko et al. (2018) studied derivatives of similar structures for their analgesic properties, contributing to the understanding of structure-activity relationships in medicinal chemistry (S. A. Demchenko, H. Yeromina, L. Perekhoda, T. Bukhtiarova, L. Bobkova, & A. Demchenko, 2018).

Biochemical Research

In biochemical research, the reaction of related compounds has been studied for understanding specific chemical interactions. Masaki, Uchida, and Fukui (1973) investigated the reaction of a similar compound with nucleophilic reagents, which is critical for comprehending the compound's biochemical behavior (Mitsuo Masaki, Masaru Uchida, & Kiyoshi Fukui, 1973).

Material Science

In material science, the compound's derivatives have been synthesized for potential applications such as corrosion inhibition. Nayak and Bhat (2023) synthesized derivatives and assessed their application in corrosion inhibition, indicating the compound's potential utility in industrial applications (Janardhana Nayak & R. Bhat, 2023).

properties

Product Name

N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Molecular Formula

C13H19N3S

Molecular Weight

249.38 g/mol

IUPAC Name

N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

InChI

InChI=1S/C13H19N3S/c1-2-8-12(14-9-5-1)16-13-15-10-6-3-4-7-11(10)17-13/h1-9H2,(H,14,15,16)

InChI Key

GHUOKLVMULNZKL-UHFFFAOYSA-N

SMILES

C1CCC(=NCC1)NC2=NC3=C(S2)CCCC3

Canonical SMILES

C1CCC(=NCC1)NC2=NC3=C(S2)CCCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Reactant of Route 2
Reactant of Route 2
N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Reactant of Route 3
Reactant of Route 3
N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Reactant of Route 4
Reactant of Route 4
N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Reactant of Route 5
N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Reactant of Route 6
Reactant of Route 6
N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

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